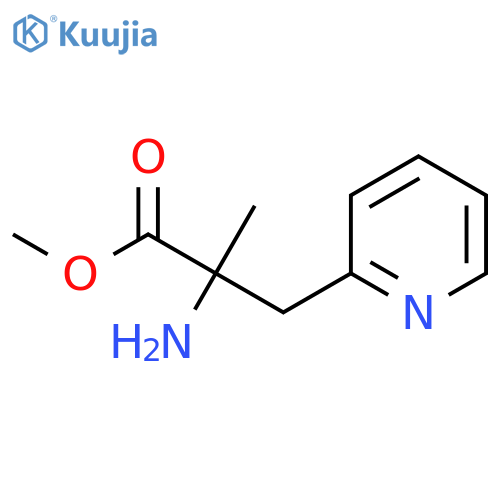Cas no 1267180-87-9 (Methyl 2-amino-2-methyl-3-(pyridin-2-yl)propanoate)
メチル2-アミノ-2-メチル-3-(ピリジン-2-イル)プロパノエートは、ピリジン基とアミノ酸エステル構造を併せ持つ有機化合物です。分子内にキラル中心を有するため、光学活性な中間体として医薬品合成や不斉合成において重要な役割を果たします。特に、β-アミノ酸誘導体の前駆体として、神経科学分野や創薬研究での応用が期待されています。エステル基の存在により反応性が高く、さらに官能基変換が容易な点が特徴です。高い純度と安定性を備えており、精密有機合成における多様な反応経路への導入が可能です。

1267180-87-9 structure
商品名:Methyl 2-amino-2-methyl-3-(pyridin-2-yl)propanoate
CAS番号:1267180-87-9
MF:C10H14N2O2
メガワット:194.230362415314
MDL:MFCD19348425
CID:5607031
PubChem ID:82125757
Methyl 2-amino-2-methyl-3-(pyridin-2-yl)propanoate 化学的及び物理的性質
名前と識別子
-
- 1267180-87-9
- methyl 2-amino-2-methyl-3-(pyridin-2-yl)propanoate
- EN300-8610303
- Methyl 2-amino-2-methyl-3-(pyridin-2-yl)propanoate
-
- MDL: MFCD19348425
- インチ: 1S/C10H14N2O2/c1-10(11,9(13)14-2)7-8-5-3-4-6-12-8/h3-6H,7,11H2,1-2H3
- InChIKey: NFFPJHQUGBBHMO-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C(C)(CC1C=CC=CN=1)N)=O
計算された属性
- せいみつぶんしりょう: 194.105527694g/mol
- どういたいしつりょう: 194.105527694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 208
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 65.2Ų
Methyl 2-amino-2-methyl-3-(pyridin-2-yl)propanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-8610303-0.1g |
methyl 2-amino-2-methyl-3-(pyridin-2-yl)propanoate |
1267180-87-9 | 95.0% | 0.1g |
$956.0 | 2025-02-21 | |
| Enamine | EN300-8610303-0.05g |
methyl 2-amino-2-methyl-3-(pyridin-2-yl)propanoate |
1267180-87-9 | 95.0% | 0.05g |
$912.0 | 2025-02-21 | |
| Enamine | EN300-8610303-0.25g |
methyl 2-amino-2-methyl-3-(pyridin-2-yl)propanoate |
1267180-87-9 | 95.0% | 0.25g |
$999.0 | 2025-02-21 | |
| Enamine | EN300-8610303-1g |
methyl 2-amino-2-methyl-3-(pyridin-2-yl)propanoate |
1267180-87-9 | 1g |
$1086.0 | 2023-09-02 | ||
| Enamine | EN300-8610303-0.5g |
methyl 2-amino-2-methyl-3-(pyridin-2-yl)propanoate |
1267180-87-9 | 95.0% | 0.5g |
$1043.0 | 2025-02-21 | |
| Enamine | EN300-8610303-10.0g |
methyl 2-amino-2-methyl-3-(pyridin-2-yl)propanoate |
1267180-87-9 | 95.0% | 10.0g |
$4667.0 | 2025-02-21 | |
| Enamine | EN300-8610303-10g |
methyl 2-amino-2-methyl-3-(pyridin-2-yl)propanoate |
1267180-87-9 | 10g |
$4667.0 | 2023-09-02 | ||
| Enamine | EN300-8610303-5g |
methyl 2-amino-2-methyl-3-(pyridin-2-yl)propanoate |
1267180-87-9 | 5g |
$3147.0 | 2023-09-02 | ||
| Enamine | EN300-8610303-5.0g |
methyl 2-amino-2-methyl-3-(pyridin-2-yl)propanoate |
1267180-87-9 | 95.0% | 5.0g |
$3147.0 | 2025-02-21 | |
| Enamine | EN300-8610303-1.0g |
methyl 2-amino-2-methyl-3-(pyridin-2-yl)propanoate |
1267180-87-9 | 95.0% | 1.0g |
$1086.0 | 2025-02-21 |
Methyl 2-amino-2-methyl-3-(pyridin-2-yl)propanoate 関連文献
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
-
Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
1267180-87-9 (Methyl 2-amino-2-methyl-3-(pyridin-2-yl)propanoate) 関連製品
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
